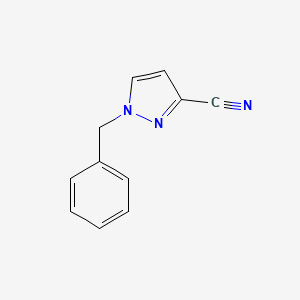

1-Benzylpyrazole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLQVIPFAWLBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzylpyrazole 3 Carbonitrile and Analogues

Established Cyclization Reactions for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of synthesizing 1-benzylpyrazole-3-carbonitrile and related structures. Several classical cyclization reactions have been refined and remain widely used in modern organic synthesis.

Cyclocondensation Approaches with Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, famously known as the Knorr pyrazole synthesis, is a foundational and versatile method for creating pyrazole rings. beilstein-journals.orgnih.govnih.gov This approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine, leading to the formation of the pyrazole core through a condensation reaction. researchgate.net The reaction's utility is enhanced by the ability to generate the 1,3-dicarbonyl compounds in situ, allowing for one-pot multicomponent reactions. beilstein-journals.orgnih.gov For instance, enolates can be reacted with carboxylic acid chlorides to produce the 1,3-dicarbonyl intermediate, which is then cyclized with a hydrazine. nih.gov A significant challenge in this synthesis is controlling the regioselectivity when using substituted hydrazines, as it can lead to the formation of isomeric products. nih.govnih.gov

To address the frequent synthetic difficulty of accessing substituted hydrazines, methods have been developed to form the hydrazine precursor in situ. beilstein-journals.org One such strategy involves the copper-catalyzed coupling of arylboronic acids with a protected diimide, followed by deprotection and subsequent cyclocondensation with a 1,3-dicarbonyl compound. beilstein-journals.org This one-pot process allows for the introduction of a wide array of substituents at the N1 position of the pyrazole ring. beilstein-journals.org

The choice of solvent can also play a crucial role in the outcome of the reaction. For example, using 2,2,2-trifluoroethanol (B45653) as a solvent can stabilize the enol form of the 1,3-dicarbonyl compound, facilitating the cyclization with hydrazines to produce 1,4,5-substituted pyrazoles. beilstein-journals.org

| Reactant 1 | Reactant 2 | Key Features | Product |

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Classic Knorr synthesis. beilstein-journals.orgnih.gov | Polysubstituted Pyrazole |

| In situ generated 1,3-Dicarbonyl | Hydrazine Derivative | One-pot multicomponent reaction. beilstein-journals.orgnih.gov | Polysubstituted Pyrazole |

| Arylboronic Acid + Protected Diimide | 1,3-Dicarbonyl Compound | In situ hydrazine formation. beilstein-journals.org | N1-Substituted Pyrazole |

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | 2,2,2-Trifluoroethanol solvent. beilstein-journals.org | 1,4,5-Substituted Pyrazole |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition is another powerful and atom-economical strategy for constructing the pyrazole ring. nih.govtandfonline.com This reaction typically involves the cycloaddition of a 1,3-dipole, such as a diazo compound, nitrile imine, or nitrile oxide, with a dipolarophile, which is often an alkyne or an alkene. nih.govyoutube.com

Specifically, the reaction of nitrile imines with alkynes is a well-established method for synthesizing pyrazoles. youtube.com Similarly, diazo compounds can react with olefinic substrates to yield functionalized pyrazoles. nih.gov These reactions are advantageous as they often proceed under mild conditions and can offer a high degree of control over the substitution pattern of the resulting pyrazole. tandfonline.com However, controlling regioselectivity can be a challenge, and mixtures of regioisomers are sometimes observed. youtube.com The use of copper catalysts in azide-alkyne cycloadditions, often termed "click chemistry," can enhance the reaction rate and lead to a single regioisomer. youtube.com

| 1,3-Dipole | Dipolarophile | Product | Key Features |

| Nitrile Imine | Alkyne | Pyrazole | Forms a five-membered aromatic ring. youtube.com |

| Diazo Compound | Alkene | Pyrazoline (oxidizes to Pyrazole) | An atom-economic approach. nih.gov |

| Azide (B81097) | Alkyne | Triazole (related heterocycle) | Copper catalysis improves rate and regioselectivity ("click chemistry"). youtube.com |

| Nitrile Oxide | Alkyne | Isoxazole (related heterocycle) | Often produces mixtures of regioisomers. youtube.com |

Reactions Involving α,β-Unsaturated Carbonyls and Hydrazines

The reaction between α,β-unsaturated carbonyl compounds (enones) and hydrazine derivatives is a widely employed method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles. beilstein-journals.orgresearchgate.net This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration. beilstein-journals.org The initial product is a 4,5-dihydro-1H-pyrazole, also known as a pyrazoline. researchgate.net Aromatization to the corresponding pyrazole can occur spontaneously in the presence of air or can be facilitated by an oxidizing agent. beilstein-journals.org

The versatility of this method lies in the wide availability of both α,β-unsaturated carbonyl compounds and hydrazine derivatives, allowing for the synthesis of a diverse range of substituted pyrazoles. researchgate.net The careful selection of starting materials enables the introduction of desired substituents at various positions of the pyrazole ring. researchgate.net However, similar to the Knorr synthesis, the use of unsymmetrical hydrazines can lead to the formation of regioisomeric products. researchgate.net

Multicomponent Reaction (MCR) Strategies for Pyrazole Carbonitrile Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. These strategies are particularly well-suited for the synthesis of pyrazole carbonitriles.

One-Pot Three-Component Cyclocondensation Reactions with Malononitrile (B47326) and Related Precursors

A prominent MCR for the synthesis of pyrazole carbonitriles involves the one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative. nih.govresearchgate.net This reaction is often catalyzed by an acid or base and can be performed under environmentally benign conditions, sometimes even in water or under solvent-free conditions. nih.govtandfonline.com

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated dinitrile. This is followed by a Michael addition of the hydrazine and subsequent cyclization to afford the pyrazole-4-carbonitrile product. researchgate.net Variations of this MCR can involve other active methylene (B1212753) compounds and β-ketoesters, leading to a wide array of highly functionalized pyrazole derivatives. tandfonline.commdpi.com For example, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate (B1235776), and hydrazine hydrate (B1144303) can yield dihydropyrano[2,3-c]pyrazoles. nih.govtandfonline.commdpi.com

The use of catalysts, such as nanoparticles or ionic liquids, can significantly enhance the efficiency and selectivity of these MCRs. nih.govresearchgate.net Furthermore, the application of microwave irradiation or ultrasound can often reduce reaction times and improve yields. nih.gov

| Components | Catalyst/Conditions | Product Type |

| Aldehyde, Malononitrile, Hydrazine | Acid/Base, often green conditions | Pyrazole-4-carbonitrile. nih.govresearchgate.net |

| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine | Various catalysts, sometimes microwave/ultrasound | Dihydropyrano[2,3-c]pyrazole. nih.govtandfonline.commdpi.com |

Catalytic Approaches in Pyrazole Carbonitrile Synthesis

Catalysis plays a pivotal role in the modern synthesis of pyrazole carbonitriles, offering pathways to improved efficiency, selectivity, and sustainability. A variety of catalytic systems have been developed to facilitate the key bond-forming steps in pyrazole synthesis.

Both homogeneous and heterogeneous catalysts have been successfully employed. For instance, copper-catalyzed reactions have been utilized for the cycloaddition of sydnones and alkynes to produce 1,4-disubstituted pyrazoles, a methodology that has been adapted to continuous flow systems. rsc.org This approach allows for efficient and scalable production.

In the context of MCRs for pyrazole carbonitrile synthesis, a range of catalysts have been explored. These include environmentally friendly options like silicotungstic acid, various nanoparticles (e.g., Fe3O4, CuFe2O4, SiO2), and even organocatalysts like pyrrolidine-acetic acid. nih.govtandfonline.commdpi.com Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability, contributing to greener synthetic processes. researchgate.net For example, a sulfonated polyvinyl alcohol (SPVA) catalyst has been shown to be effective in the solvent-free, three-component synthesis of pyrazole-4-carbonitriles, with the catalyst being recyclable for several runs without significant loss of activity. nih.gov The development of novel catalytic systems continues to be an active area of research, aiming to provide even more efficient and selective routes to this important class of compounds.

Lewis Acid Catalysis (e.g., AlCl₃)

Lewis acid catalysis provides a potent method for synthesizing pyrazole derivatives. Aluminum chloride (AlCl₃) has been effectively used as a catalyst in one-pot, three-component reactions to produce highly functionalized pyrazoles. For instance, the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, an analogue of the target compound, is achieved by reacting an aldehyde, phenylhydrazine, and malononitrile. jocpr.comresearchgate.net

This method is notable for its efficiency, achieving high yields within a short timeframe. Researchers have optimized the reaction conditions, finding that using 15 mol% of AlCl₃ in an aqueous ethanol (B145695) solvent (1:1 v/v) at 80°C provides the best results. jocpr.com This approach typically yields between 79% and 89% of the desired product in as little as 30 minutes. jocpr.comresearchgate.net The use of AlCl₃ has been shown to be more effective than other Lewis acids like BF₃-OEt₂ and ZnCl₂ under similar conditions. jocpr.com

Table 1: Optimization of AlCl₃-Catalyzed Pyrazole Synthesis

| Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| AlCl₃ (15) | Ethanol-Water (1:1) | 30 | 85 | jocpr.com |

| BF₃-OEt₂ (15) | Ethanol-Water (1:1) | 30 | 62 | jocpr.com |

| ZnCl₂ (15) | Ethanol-Water (1:1) | 30 | 58 | jocpr.com |

| AlCl₃ (10) | Ethanol-Water (1:1) | 30 | 75 | jocpr.com |

| AlCl₃ (15) | Water | 45 | 68 | jocpr.com |

Nano-Catalyst Systems (e.g., Modified Layered Double Hydroxides)

Nano-catalyst systems represent a frontier in chemical synthesis, offering high efficiency and recyclability. Modified Layered Double Hydroxides (LDHs), a type of anionic clay, have been explored as catalysts for pyrazole synthesis. researchgate.netresearchgate.net These materials, such as Zn/Cu LDHs, provide a solid support for catalytic reactions, facilitating easier separation and reuse. researchgate.net

Other nano-catalysts, like cobalt oxide (Co₃O₄) nanoparticles and silica-coated magnetite nanoparticles functionalized with tannic acid (Fe₃O₄@SiO₂@Tannic acid), have demonstrated excellent catalytic activity in the synthesis of pyrazole derivatives. frontiersin.orgnih.gov These systems often achieve high yields (ranging from 81% to 96%) in shorter reaction times compared to conventional methods. frontiersin.orgresearchgate.net A significant advantage is their stability and recyclability; some nano-catalysts can be recovered and reused for multiple cycles with minimal loss of activity. frontiersin.orgnih.govresearchgate.net

Table 2: Performance of Various Nano-Catalysts in Pyrazole Synthesis

| Nano-Catalyst | Yield Range (%) | Key Advantages | Reference |

|---|---|---|---|

| Co₃O₄ Nanoparticles | 83-96 | High efficiency, recyclable up to 6 times | frontiersin.org |

| Fe₃O₄@SiO₂@Tannic acid | High | Magnetically separable, reusable for 6 cycles | nih.gov |

| CuO/ZrO₂ | High | Recyclable, works in aqueous media | growingscience.com |

| Zn/Cu Layered Double Hydroxide | High | Heterogeneous catalyst, easy to separate | researchgate.net |

Environmentally Benign Catalysts (e.g., NaCl)

The search for green and sustainable chemical processes has led to the use of simple, non-toxic salts as catalysts. Sodium chloride (NaCl), or common table salt, has been successfully employed as an efficient and environmentally benign catalyst for the synthesis of pyrazole-4-carbonitrile derivatives. semanticscholar.orgresearchgate.net This method involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and phenyl hydrazine in an aqueous medium at room temperature. researchgate.netsemanticscholar.org

The use of NaCl offers numerous advantages: it is inexpensive, readily available, non-toxic, and eliminates the need for heavy metal catalysts. semanticscholar.orgresearchgate.net The reaction proceeds cleanly in water, with short reaction times and a simple work-up procedure, resulting in high yields of the product, often around 92%. semanticscholar.org This approach represents a significant step towards developing truly green synthetic methodologies. semanticscholar.orgresearchgate.net

Green Chemistry Principles in Pyrazole Carbonitrile Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazole carbonitriles to minimize environmental impact. nih.gov This involves careful consideration of solvents, maximizing atom economy, and using non-toxic and renewable materials. nih.govnih.gov

Solvent Selection and Optimization (e.g., Aqueous Media, H₂O/EtOH Mixtures)

Solvent choice is a critical aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, there is a strong emphasis on using environmentally friendly solvents like water, ethanol, or mixtures thereof. nih.gov The syntheses of pyrazole carbonitriles using AlCl₃, NaCl, and various nano-catalysts have all demonstrated high efficacy in aqueous systems or water/ethanol (H₂O/EtOH) mixtures. jocpr.comfrontiersin.orgsemanticscholar.org Water is an ideal green solvent as it is non-toxic, non-flammable, and abundant. semanticscholar.org The use of aqueous media not only reduces environmental harm but can also simplify product isolation and purification. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govkccollege.ac.in Reactions with high atom economy are inherently less wasteful. nih.gov Multi-component reactions (MCRs), which are commonly used for pyrazole synthesis, are prime examples of atom-economical processes. nih.gov By combining three or more reactants in a single step to form the final product, MCRs significantly reduce the number of synthetic steps, minimize the formation of by-products, and decrease waste generation. researchgate.netnih.gov This approach saves energy, reduces the need for purification processes, and aligns with the goals of sustainable chemistry. researchgate.net

Use of Renewable Feedstocks and Non-Toxic Reagents

A key goal of green chemistry is the use of renewable resources instead of depleting fossil fuels. jetir.org In the context of pyrazole synthesis, this can involve using renewable solvents like ethanol, which can be derived from biomass. jetir.org Furthermore, the principle extends to the selection of all reagents involved in the synthesis. The use of non-toxic, readily available catalysts such as NaCl is a clear application of this principle. semanticscholar.orgresearchgate.net By designing synthetic pathways that utilize safe and renewable materials, the chemical industry can reduce its environmental footprint and move towards more sustainable practices. nih.govjetir.org

Continuous Flow Chemistry for Pyrazole Carbonitrile Synthesis

The paradigm of chemical manufacturing is undergoing a significant transformation, with a marked shift from traditional batch processing to continuous flow chemistry. This is particularly evident in the synthesis of complex heterocyclic scaffolds like pyrazoles, which are central to numerous pharmaceutical and agrochemical compounds. Continuous flow methodologies offer a powerful alternative to conventional batch synthesis, addressing many of its inherent limitations such as reaction efficiency, scalability, and safety. mdpi.com The application of flow chemistry to the synthesis of pyrazole carbonitriles and their analogues allows for the development of greener, faster, and more efficient manufacturing processes. mdpi.comscilit.com

Advantages of Flow Synthesis (e.g., Enhanced Reaction Control, Scalability, Efficiency)

Continuous flow chemistry presents a multitude of advantages over traditional batch methods for the synthesis of pyrazole derivatives. mdpi.comgalchimia.com These benefits stem from the fundamental operational differences between the two approaches.

Enhanced Reaction Control: Flow reactors provide unparalleled control over critical reaction parameters. The small internal volume of reactor coils and microchannels allows for superior heat and mass transfer, enabling precise temperature and pressure management. mdpi.com This level of control is difficult to achieve in large batch reactors, where temperature gradients and inefficient mixing can lead to side reactions and reduced product quality. mdpi.com The ability to accurately define residence time, from seconds to hours, by adjusting flow rates and reactor volume allows for fine-tuning of reaction conditions to maximize yield and selectivity. mdpi.comgalchimia.com

Improved Safety: A key advantage of flow synthesis is the significant enhancement of process safety. mdpi.com Reactions are conducted in a continuously flowing stream, meaning only a small volume of material is reacting at any given moment. nih.gov This minimizes the risks associated with handling highly reactive, unstable, or explosive intermediates, such as hydrazines or diazo compounds, which are often generated and consumed in-situ. nih.govscispace.com This approach avoids the need for isolation and storage of hazardous materials, a major safety concern in large-scale batch production. scispace.com

Scalability and Efficiency: The transition from laboratory-scale synthesis to industrial production is greatly facilitated by flow chemistry. mdpi.com Scaling up a reaction in a flow system is typically achieved by either extending the operation time or by "scaling out," which involves running multiple reactors in parallel. This avoids the complex and often unpredictable challenges of re-optimizing reactions for larger batch vessels. mdpi.com Flow processes are inherently more efficient, characterized by significantly reduced reaction times—often from many hours in batch to mere minutes in flow—and improved yields. mdpi.comnih.gov This increased efficiency leads to higher throughput, reduced energy consumption, and less waste generation, aligning with the principles of green chemistry. mdpi.com

| Advantage | Description | Impact on Pyrazole Synthesis | Reference |

|---|---|---|---|

| Enhanced Reaction Control | Precise management of temperature, pressure, and residence time due to superior heat and mass transfer. | Improved yields, higher regioselectivity, and reduced formation of by-products. | mdpi.comgalchimia.com |

| Improved Safety | Small reaction volumes minimize hazards associated with exothermic reactions and toxic/explosive intermediates. | Enables the safe in-situ generation and use of hazardous reagents like hydrazine and diazoalkanes. | nih.govscispace.com |

| Scalability | Straightforward transition from lab to production by extending run time or using parallel systems ('scaling-out'). | Facilitates on-demand production and simplifies the path to industrial-scale manufacturing of pyrazole-based compounds. | mdpi.com |

| Efficiency | Significant reduction in reaction times and often higher product yields compared to batch processes. | Increased throughput, lower energy consumption, and reduced solvent and reagent waste. | mdpi.comnih.gov |

Specific Flow Reactor Designs and Their Application

The design of a flow reactor system is critical to its success and is tailored to the specific requirements of the chemical transformation. For pyrazole synthesis, a variety of reactor types and configurations are employed.

Coil Reactors: The most common type of flow reactor consists of tubing, often made of chemically inert materials like PTFE or PFA, or robust materials like stainless steel, coiled to save space and immersed in a heating or cooling bath. galchimia.com These reactors are straightforward to set up and are ideal for homogeneous reactions requiring a specific residence time at a controlled temperature. For instance, a two-stage synthesis of substituted pyrazoles utilized a stainless-steel coil for the initial high-temperature (170 °C) condensation, followed by a glass mixer-chip for the subsequent cyclization step. galchimia.com It is noteworthy that stainless steel tubing can sometimes participate in the reaction; for example, it has been observed to facilitate the reduction of nitro groups under high-temperature conditions. acs.org

Packed-Bed and Monolith Reactors: For reactions involving solid-supported catalysts or reagents, packed-bed reactors are employed. These are typically columns or cartridges filled with the solid material through which the reaction stream flows. This design is particularly advantageous for heterogeneous catalysis, as it simplifies catalyst separation and recycling. A notable application is the copper-catalyzed cycloaddition of sydnones and terminal alkynes to form 1,4-disubstituted pyrazoles, where a silica-supported copper catalyst was packed into stainless steel cartridges. rsc.org

Microreactors and Chip-Based Devices: Microreactors, which feature channels with sub-millimeter dimensions, offer exceptionally high surface-area-to-volume ratios. galchimia.com This results in extremely efficient mixing and heat transfer, making them ideal for very fast or highly exothermic reactions. Glass mixer-chips are often integrated into flow paths to ensure rapid and thorough mixing of reagent streams before they enter a larger coil reactor for the required residence time. galchimia.com

Modular "Assembly Line" Systems: A highly advanced approach involves the use of modular, multi-step flow systems, often described as a synthetic "assembly line." nih.govresearchgate.net These systems consist of a series of interconnected reactor modules, where each module performs a specific chemical transformation. The product stream from one module is directly fed into the next, allowing for the construction of complex molecules in a continuous, telescoped sequence without intermediate isolation steps. nih.gov Such a system has been developed for the synthesis of highly functionalized fluorinated pyrazoles, incorporating modules for diazoalkane formation, [3+2] cycloaddition, N-alkylation, deprotection, and amidation. nih.govnih.gov

Case Studies of Pyrazole Synthesis in Flow Systems

The versatility and power of continuous flow chemistry are best illustrated through specific examples of pyrazole synthesis. These case studies demonstrate significant improvements in reaction time, yield, and safety compared to traditional batch methods.

Two-Stage Synthesis from Acetophenones: A robust two-step flow process was developed for a library of substituted pyrazoles starting from acetophenones. The first stage involved the condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) in a stainless-steel coil reactor at 170 °C to form an enaminone intermediate. This stream was then mixed with a solution of hydrazine hydrate in a glass mixer-chip at 150 °C to effect the final cyclization. The entire process had a total residence time of just 12 minutes, affording a wide range of pyrazole products in good to excellent yields. galchimia.com

| Starting Acetophenone | Reaction Conditions | Overall Residence Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluoroacetophenone | Step 1: 170 °C, 10 min; Step 2: 150 °C, 2 min | 12 min | 91 | galchimia.com |

| 4-Chloroacetophenone | Step 1: 170 °C, 10 min; Step 2: 150 °C, 2 min | 12 min | 99 | galchimia.com |

| 4-Bromoacetophenone | Step 1: 170 °C, 10 min; Step 2: 150 °C, 2 min | 12 min | 99 | galchimia.com |

| 3-Methoxyacetophenone | Step 1: 170 °C, 10 min; Step 2: 150 °C, 2 min | 12 min | 99 | galchimia.com |

| 2-Naphthyl methyl ketone | Step 1: 170 °C, 10 min; Step 2: 150 °C, 2 min | 12 min | 99 | galchimia.com |

Multi-step Synthesis of Celecoxib: The synthesis of the anti-inflammatory drug Celecoxib was significantly improved using a continuous flow approach. The telescoped process, performed in the greener solvent ethanol, achieved a 90% yield on a gram scale with a residence time of only 64 minutes. This is a dramatic improvement over the 20 hours required for the batch process and eliminated the need for the isolation or handling of intermediates. mdpi.com

| Product | Key Reaction Steps | Total Residence Time | Throughput/Yield | Reference |

|---|---|---|---|---|

| Fluorinated Pyrazole Cores | Diazoalkane formation, [3+2] cycloaddition | ~15-30 min | Yields: 53-93% | nih.gov |

| Bixafen | 4-step telescoped synthesis | 56 min | 38% overall yield | researchgate.net |

| AS-136A (Measles Therapeutic) | 4-step telescoped synthesis | 31.7 min | 1.76 g/h (34% isolated yield) | nih.govnih.gov |

| 1,4-Disubstituted Pyrazoles | Cu-catalyzed cycloaddition of sydnone (B8496669) and alkyne | 5-15 min | Yields: 18-100% (vs. 2-20 h in batch) | mdpi.com |

These examples underscore the transformative potential of continuous flow technology in the synthesis of pyrazole carbonitriles and their analogues, offering pathways to more efficient, safer, and scalable chemical production.

Mechanistic Investigations and Chemical Reactivity of the 1 Benzylpyrazole 3 Carbonitrile Scaffold

Proposed Reaction Mechanisms for Pyrazole (B372694) Carbonitrile Formation

The most prevalent and classical method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.comgoogle.comjk-sci.com For the specific synthesis of 1-benzylpyrazole-3-carbonitrile, a common precursor strategy involves the reaction of benzylhydrazine (B1204620) with a β-ketonitrile or a related 1,3-dielectrophilic species.

A highly efficient route employs (ethoxymethylene)malononitrile as the three-carbon electrophilic component. The reaction with benzylhydrazine proceeds via a well-established mechanism:

Nucleophilic Attack: The more nucleophilic nitrogen atom of benzylhydrazine initiates the reaction by attacking the electron-deficient β-carbon of (ethoxymethylene)malononitrile. This results in a Michael-type addition and subsequent elimination of ethanol (B145695) to form a hydrazine-adduct intermediate.

Intramolecular Cyclization: The terminal amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbon of one of the nitrile groups.

Tautomerization/Aromatization: The resulting five-membered ring intermediate undergoes tautomerization to yield the stable, aromatic 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile. A subsequent Sandmeyer-type reaction could then be used to convert the amino group to the nitrile, although direct formation pathways are often sought.

A more direct and regioselective synthesis for 1-substituted-3-cyanopyrazoles involves the cyclocondensation of benzylhydrazine with β-ketonitriles, such as 3-oxo-3-phenylpropanenitrile. mdpi.com The mechanism, catalyzed by acid, can be summarized as follows: youtube.comjk-sci.com

Initial Condensation: One of the nitrogen atoms of benzylhydrazine reacts with the more reactive ketone carbonyl of the 1,3-dicarbonyl equivalent to form an imine or hydrazone intermediate.

Cyclization and Dehydration: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl (or nitrile) group, leading to a cyclized intermediate which subsequently loses a molecule of water to form the aromatic pyrazole ring. youtube.com

The regioselectivity of the reaction, which determines whether the benzyl (B1604629) group is at the N1 or N2 position, is influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. nih.gov The use of substituted hydrazines like benzylhydrazine is a primary strategy for introducing substituents at the N1 position of the pyrazole ring. beilstein-journals.org

Reactivity of the Nitrile Group in Transformations

The nitrile group at the C3 position of the 1-benzylpyrazole scaffold is a versatile functional handle for further molecular elaboration. It is a strongly polarized group with an electrophilic carbon atom, making it susceptible to nucleophilic attack and enabling its conversion into various other functional groups or its participation in ring-forming reactions. pressbooks.publibretexts.org

The carbonitrile moiety can be readily transformed into other key functional groups, such as primary amines and carboxylic acids, which serve as critical connection points for building more complex molecules.

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic nitrile carbon. libretexts.org This creates the (1-benzyl-1H-pyrazol-3-yl)methanamine, a valuable building block.

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, followed by attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com This process yields 1-benzyl-1H-pyrazole-3-carboxylic acid. google.comnih.gov

Table 1: Examples of Functional Group Interconversions of the Nitrile Moiety

| Starting Material | Reagents and Conditions | Product | Transformation |

| This compound | 1. LiAlH₄ 2. H₂O | (1-Benzyl-1H-pyrazol-3-yl)methanamine | Reduction |

| This compound | H₂SO₄ (aq), Heat or NaOH (aq), Heat, then H₃O⁺ | 1-Benzyl-1H-pyrazole-3-carboxylic acid | Hydrolysis |

The nitrile group is an excellent participant in cycloaddition and cyclocondensation reactions, enabling the construction of fused or linked heterocyclic systems.

Tetrazole Formation: A prominent reaction of nitriles is their [3+2] cycloaddition with azide (B81097) ions to form tetrazole rings. nih.gov This reaction is often facilitated by Lewis acids or ammonium (B1175870) chloride and is typically performed at elevated temperatures in a solvent like DMF. researchgate.netyoutube.com The reaction of this compound with sodium azide would yield 5-(1-benzyl-1H-pyrazol-3-yl)-1H-tetrazole. The tetrazole ring is considered a bioisostere of a carboxylic acid, offering similar physicochemical properties with potentially improved metabolic stability. acs.org

Fused Pyranopyrazole Synthesis: The pyrazole carbonitrile can act as a key component in multicomponent reactions to build fused heterocyclic systems. For instance, in the presence of an aldehyde, malononitrile (B47326), and a β-ketoester like ethyl acetoacetate (B1235776) with hydrazine, pyrano[2,3-c]pyrazole derivatives are formed. nih.govrsc.org While this is a multicomponent assembly, related reactions show that a pre-formed pyrazole containing an activated methylene (B1212753) group (derivable from the nitrile) can condense with aldehydes and malononitrile to form a fused pyran ring.

Table 2: Examples of Cyclization Reactions Involving the Nitrile Moiety

| Reactant 1 | Reactant 2 | Conditions | Product | Reaction Type |

| This compound | Sodium Azide (NaN₃) | NH₄Cl, DMF, Heat | 5-(1-Benzyl-1H-pyrazol-3-yl)-1H-tetrazole | [3+2] Cycloaddition |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Malononitrile, Aromatic Aldehyde | Piperidine, Ethanol, Reflux | 6-Amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Multicomponent Cyclocondensation |

Derivatization Strategies for the Pyrazole Ring System

Beyond the nitrile group, the pyrazole ring itself offers positions for further functionalization, allowing for the fine-tuning of the molecule's properties.

The substitution at the N1 position is most commonly established during the initial synthesis by selecting the appropriate hydrazine (e.g., benzylhydrazine). nih.govbeilstein-journals.org Post-synthetic modification at this position is less common but conceivable. For example, cleavage of certain N-arylmethyl groups, such as a 4-methoxybenzyl group, has been reported using strong acids, suggesting that N-debenzylation of the 1-benzylpyrazole might be possible under specific, likely harsh, conditions. nih.gov This would yield the NH-pyrazole, which could then be re-alkylated or acylated to introduce different substituents at the N1 position.

The pyrazole ring is an electron-rich aromatic system, but the electron-withdrawing nature of the two adjacent nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack. Consequently, electrophilic substitution reactions on the pyrazole ring occur preferentially at the C4 position. organic-chemistry.org

Halogenation: The C4 position can be readily halogenated using standard reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively. These halogenated derivatives are valuable intermediates for cross-coupling reactions.

Formylation: The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a classic method to introduce a formyl (aldehyde) group at the C4 position of electron-rich heterocycles like pyrazole.

Metalation: Directed ortho-metalation is another powerful strategy. While the benzyl group is not a strong directing group, deprotonation of the C5 proton using a strong base like n-butyllithium (n-BuLi) could be possible, followed by quenching with an electrophile. Alternatively, halogen-metal exchange at a pre-functionalized C4 or C5 position provides a regioselective route to a metalated pyrazole, which can then be coupled with various electrophiles. nih.govrsc.org

Table 3: Examples of Derivatization Reactions at the Pyrazole Ring Carbons

| Starting Material | Reagents and Conditions | Product | Position | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), CCl₄ | 1-Benzyl-4-bromo-1H-pyrazole-3-carbonitrile | C4 | Electrophilic Halogenation |

| This compound | POCl₃, DMF | 1-Benzyl-4-formyl-1H-pyrazole-3-carbonitrile | C4 | Vilsmeier-Haack Formylation |

| 1-Benzyl-4-bromo-1H-pyrazole-3-carbonitrile | 1. n-BuLi 2. Electrophile (E⁺) | 1-Benzyl-4-E-1H-pyrazole-3-carbonitrile | C4 | Halogen-Metal Exchange/Electrophilic Quench |

Coupling Reactions for Extended Conjugated Systems

The this compound scaffold serves as a valuable building block for the synthesis of more complex, extended conjugated systems. These larger molecular architectures are of significant interest in materials science and medicinal chemistry. The functionalization of the pyrazole core, typically through the introduction of a leaving group such as a halogen or a triflate, opens up possibilities for various palladium-catalyzed cross-coupling reactions. While direct coupling reactions on the unsubstituted this compound are not extensively documented, the reactivity of analogous pyrazole systems provides a strong indication of the potential synthetic routes.

The primary methods for extending the conjugated system of a pyrazole ring are the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. These reactions typically involve the coupling of a halo- or triflate-substituted pyrazole with a suitable partner, such as a boronic acid, an alkene, or a terminal alkyne, respectively. nih.govcapes.gov.br The presence of the electron-withdrawing nitrile group at the C3-position is expected to influence the reactivity of the pyrazole ring in these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. nih.gov For the this compound scaffold to undergo this reaction, it would first need to be functionalized with a halide (e.g., bromine or chlorine) or a triflate group, typically at the C4 or C5 position. The subsequent coupling with an aryl or heteroaryl boronic acid would lead to the formation of a biaryl or heterobiaryl system, effectively extending the conjugation. The choice of catalyst, ligand, and base is crucial for the success of the coupling reaction, with palladium complexes bearing phosphine (B1218219) ligands being commonly employed. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K3PO4 | Dioxane/H2O | 4-Phenyl-3,5-dinitro-1H-pyrazole | 95 | rsc.org |

| 3-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | P1 (XPhos-derived precatalyst) | K3PO4 | Dioxane/H2O | 3-(4-Methoxyphenyl)-1H-pyrazole | 86 | nih.gov |

| 4-Bromopyrazole | 4-Tolylboronic acid | P1 (XPhos-derived precatalyst) | K3PO4 | Dioxane/H2O | 4-(4-Tolyl)-1H-pyrazole | 75 | nih.gov |

Heck Coupling:

The Heck reaction enables the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A halo-substituted this compound could be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the pyrazole ring. This reaction is typically catalyzed by a palladium(0) species and requires a base to neutralize the hydrogen halide formed. wikipedia.org The stereoselectivity of the Heck reaction often favors the formation of the trans-isomer. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 4-Bromoacetophenone | Styrene | Pd(OAc)2 | K2CO3 | DMF/H2O | (E)-4-Styrylacetophenone | >95 | nih.gov |

| Aryl Halide | Alkene | Pd(OAc)2 / Ligand | Base | Solvent | Substituted Alkene | Varies | wikipedia.orgorganic-chemistry.org |

Sonogashira Coupling:

The Sonogashira coupling reaction is a powerful tool for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl substituent onto the this compound core, creating a highly valuable building block for further transformations or for applications in materials science. The reaction is typically cocatalyzed by palladium and copper complexes and is carried out in the presence of a base. wikipedia.orgyoutube.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| N-Propargyl sulfonylhydrazones | Aryl Halides | Pd(II)/Cu(I) | Base | Solvent | Substituted Pyrazoles | Varies | nih.gov |

| Terminal Alkyne | Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst | Amine | Solvent | Aryl/Vinyl Alkyne | Varies | wikipedia.orgorganic-chemistry.org |

Regioselectivity Challenges and Control in Pyrazole Carbonitrile Synthesis

The synthesis of 1,3-disubstituted pyrazoles, such as this compound, from the condensation of a 1,3-dicarbonyl compound or its equivalent with a monosubstituted hydrazine presents a significant regioselectivity challenge. The reaction can potentially yield two different regioisomers: the desired 1,3-disubstituted product and the undesired 1,5-disubstituted isomer. The control of regioselectivity is therefore a critical aspect of the synthesis of this compound.

The primary method for the synthesis of pyrazole-3-carbonitriles involves the reaction of a β-ketonitrile with a hydrazine. researchgate.net In the case of this compound, the reaction would involve a suitable β-ketonitrile and benzylhydrazine. The regiochemical outcome of this condensation is influenced by several factors, including the nature of the substituents on both the β-ketonitrile and the hydrazine, the reaction conditions (temperature, solvent, and catalyst), and the form of the hydrazine used (e.g., free base vs. salt). orgsyn.orglookchem.com

The reaction of a β-ketonitrile with benzylhydrazine proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. The regioselectivity is determined by which nitrogen atom of the benzylhydrazine attacks the carbonyl group and which attacks the nitrile group.

Factors Influencing Regioselectivity:

Steric Hindrance: The steric bulk of the substituents on both the β-ketonitrile and the hydrazine can play a crucial role in directing the regioselectivity. Generally, the less sterically hindered nitrogen of the hydrazine will preferentially attack the more sterically accessible electrophilic center of the β-ketonitrile. In the case of benzylhydrazine, the N1 nitrogen is attached to the benzyl group, making it more sterically hindered than the N2 nitrogen.

Electronic Effects: The electronic properties of the substituents also influence the nucleophilicity of the nitrogen atoms in benzylhydrazine and the electrophilicity of the carbonyl and nitrile groups in the β-ketonitrile. Electron-donating groups on the hydrazine can enhance its nucleophilicity, while electron-withdrawing groups on the β-ketonitrile can increase the electrophilicity of the carbonyl and nitrile carbons.

Reaction Conditions: The choice of solvent and the use of acidic or basic catalysts can significantly impact the regioselectivity. For instance, the reaction of hydrazones with nitroolefins to form pyrazoles has been shown to be highly dependent on the solvent, with polar protic solvents favoring pyrazole formation. orgsyn.org The use of a base can also alter the regiochemical outcome by modulating the nucleophilicity of the hydrazine. lookchem.com

Control Strategies:

Several strategies have been developed to control the regioselectivity in pyrazole synthesis:

Use of Hydrazine Salts: Employing the hydrochloride salt of the hydrazine can alter the reaction pathway and favor the formation of a specific regioisomer.

Protecting Groups: The use of protecting groups on one of the nitrogen atoms of the hydrazine can direct the cyclization to occur in a specific manner, leading to a single regioisomer.

Stepwise Synthesis: A stepwise approach, where the hydrazone is first isolated and then cyclized under controlled conditions, can offer better regiocontrol compared to a one-pot reaction.

| Reactants | Conditions | Major Regioisomer | Minor Regioisomer | Reference |

| β-Ketonitrile, Benzylhydrazine | Varies | 1-Benzyl-3-substituted-pyrazole | 1-Benzyl-5-substituted-pyrazole | orgsyn.orglookchem.com |

| N-Monosubstituted Hydrazones, Nitroolefins | Methanol, room temp. | 1,3,5-Trisubstituted Pyrazole | - | orgsyn.org |

| 3-Substituted Pyrazoles, Alkyl Halides | K2CO3, DMSO | N1-Alkylated Pyrazole | N2-Alkylated Pyrazole | lookchem.comresearchgate.net |

Advanced Structural Elucidation Methodologies in Pyrazole Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. Its application to pyrazole (B372694) carbonitrile research allows for detailed investigation of the molecular framework.

High-Resolution 1D NMR (1H, 13C, 19F) Applications for Structural Confirmation

One-dimensional NMR techniques, such as ¹H, ¹³C, and ¹⁹F NMR, are fundamental for the initial structural verification of compounds like 1-Benzylpyrazole-3-carbonitrile.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrazole derivatives, characteristic signals for the pyrazole ring protons and the protons of the benzyl (B1604629) group would be expected.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazole ring and the cyano group are particularly diagnostic. For instance, in related pyrazole structures, the chemical shifts at positions 3 and 5 of the pyrazole ring are sensitive to the substituent and the tautomeric form present. nih.gov In N-unsubstituted pyrazoles, tautomeric exchange can lead to the broadening of signals for C3 and C5. nih.gov

¹⁹F NMR: While not directly applicable to this compound unless a fluorine substituent is present, ¹⁹F NMR is a powerful tool for fluorinated analogs, providing distinct signals for each unique fluorine environment.

The following table summarizes typical NMR data for related pyrazole structures.

| Nucleus | Chemical Shift (ppm) Range | Observations |

| ¹H | 7.0 - 8.5 (pyrazole ring), 7.2 - 7.5 (benzyl group), 5.3 - 5.5 (CH₂) | Chemical shifts are influenced by the solvent and substituents. |

| ¹³C | 130 - 150 (pyrazole C3/C5), 100 - 115 (pyrazole C4), 115 - 120 (CN), 127 - 137 (benzyl ring), 50 - 55 (CH₂) | The specific chemical shifts of C3 and C5 can help in identifying the predominant tautomer in solution. nih.gov |

2D NMR Techniques (COSY, HSQC, HMBC) for Detailed Structural Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like this compound. ipb.pt

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com It is instrumental in identifying adjacent protons, for example, within the benzyl group's aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to a carbon atom. sdsu.educolumbia.edu This provides a direct link between the ¹H and ¹³C signals, confirming which proton is attached to which carbon. columbia.edu For instance, it would definitively assign the methylene (B1212753) protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is crucial for piecing together the entire molecular structure by showing long-range connectivities, such as the correlation between the methylene protons and the pyrazole ring carbons or the benzyl ring carbons. columbia.edu

These 2D NMR experiments, when used in combination, provide a comprehensive and detailed map of the molecular structure, leaving little room for ambiguity in the assignment of this compound. ipb.pt

Application of NMR for Tautomerism Studies in Related Pyrazoles

Annular prototropic tautomerism is a well-known phenomenon in N-unsubstituted pyrazoles, where a proton can reside on either of the two nitrogen atoms. nih.gov NMR spectroscopy is a primary tool for investigating this dynamic process. nih.govresearchgate.net

In solution, the rate of proton exchange between the two nitrogen atoms influences the NMR spectrum. acs.org At room temperature, if the exchange is fast on the NMR timescale, an averaged spectrum is observed. acs.org However, by using specific solvents or by lowering the temperature, the exchange can be slowed down, allowing for the observation of distinct signals for each tautomer. acs.org

The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the position of the proton and can be used to determine the equilibrium constant between the tautomeric forms. nih.goviucr.org For example, studies on substituted pyrazoles in DMSO-d₆ have shown that the chemical shifts of C3 and C5 vary depending on the tautomer present. nih.gov While this compound itself is N-substituted and thus does not exhibit this specific tautomerism, the principles and NMR methodologies are directly relevant to understanding the behavior of related N-unsubstituted pyrazole precursors and potential side products in its synthesis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and confirming the elemental composition of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₉N₃), the expected exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for its composition. The electron ionization (EI) method is often used for HRMS measurements. rsc.org

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 183.0796 |

| [M+H]⁺ | 184.0875 |

Application in Molecular Weight and Structural Confirmation

Standard mass spectrometry techniques are routinely used to confirm the molecular weight of synthesized compounds. The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The way the molecule breaks apart upon ionization can give clues about the connectivity of its different parts. For instance, the fragmentation of protonated 2,4,6-tris(benzylamino)-1,3,5-triazines has been studied to understand the interactions and rearrangements of benzyl groups. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its molecular structure. The most diagnostic of these is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group.

The nitrile functional group gives rise to a sharp and intense absorption peak, a feature that is easy to identify due to its appearance in a relatively uncongested region of the spectrum. researchgate.net For most nitriles, this C≡N stretching band typically appears in the 2200-2300 cm⁻¹ range. spectroscopyonline.com Specifically for aromatic and conjugated nitriles, this band is often observed between 2220 and 2240 cm⁻¹. The conjugation of the nitrile group with the pyrazole ring in this compound is expected to lower the frequency slightly compared to saturated aliphatic nitriles, due to a weakening of the C≡N bond. The intensity of the band is attributed to the large change in dipole moment during the stretching vibration of the polar C≡N bond.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Alkyl C-H (CH₂) | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C / C=N | Ring Stretching | 1400 - 1625 | Medium to Weak |

| C-H | Bending | 700 - 900 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and the spatial orientation of molecules relative to one another.

A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature did not yield a publicly available single-crystal X-ray diffraction study for this compound. Therefore, specific experimental data on its absolute structure, bond metrics, and conformation are not available at this time.

Without an experimental crystal structure, a definitive analysis of the intermolecular interactions and supramolecular motifs for this compound remains speculative. However, based on the functional groups present in the molecule, several types of non-covalent interactions can be predicted to play a crucial role in its crystal packing.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | Aromatic C-H (Benzyl, Pyrazole) | Pyrazole N, Nitrile N | Weak directional interactions influencing molecular alignment. |

| π-π Stacking | Phenyl Ring / Pyrazole Ring | Phenyl Ring / Pyrazole Ring | Attractive, non-covalent interactions between aromatic rings, contributing to crystal cohesion. |

| C-H···π Interaction | Aromatic C-H / Alkyl C-H | Phenyl Ring / Pyrazole Ring | An interaction where a C-H bond points towards the face of a π-system. |

Computational Chemistry and Theoretical Investigations of 1 Benzylpyrazole 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-Benzylpyrazole-3-carbonitrile would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311G, to provide a detailed understanding of its molecular properties.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for a Pyrazole (B372694) Derivative (Analogous to this compound) (Note: This data is for a related pyrazole derivative and serves as an illustrative example.)

| Parameter | Bond/Angle | Typical Value |

| Bond Length (Å) | C-CN (Nitrile) | 1.16 |

| C-N (Pyrazole Ring) | 1.37 - 1.50 | |

| N-N (Pyrazole Ring) | ~1.38 | |

| C-C (Phenyl Ring) | ~1.39 | |

| Bond Angle (°) | C-C-N (Nitrile) | ~178 |

| Angles in Pyrazole Ring | 103 - 111 |

Data inferred from studies on similar pyrazole structures. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. orientjchem.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. nih.gov For pyrazole derivatives, the HOMO is often distributed over the pyrazole and phenyl rings, while the LUMO may be localized on specific regions, influencing how the molecule interacts with other species. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties for a Pyrazole Derivative (Note: This data is for a related pyrazole derivative and serves as an illustrative example.)

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Chemical reactivity and stability |

Values are typical for pyrazole derivatives and are used for illustrative purposes. nih.govbldpharm.com

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green and yellow represent areas of neutral potential.

For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atoms of the pyrazole ring and the nitrogen of the cyano group, due to the presence of lone pairs of electrons. nih.gov These areas would be the most probable sites for electrophilic attack. Conversely, the hydrogen atoms of the benzyl (B1604629) and pyrazole rings would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. nih.gov

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical vibrational frequencies (IR) can be computed and compared with experimental spectra to confirm the molecular structure. These calculations help in assigning specific vibrational modes to the observed absorption bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. acs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental data is a powerful method for structure verification. For novel compounds like this compound, this predictive capability is invaluable for confirming its synthesis and characterizing its structure. Studies have shown that DFT methods, when properly benchmarked, can predict ¹³C NMR chemical shifts with a mean absolute error of less than 2 ppm. acs.org

Conformational Analysis and Stability Studies

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the benzyl group to the pyrazole ring. Conformational analysis aims to identify the different possible spatial arrangements (conformers) of the molecule and to determine their relative stabilities.

Reaction Pathway and Transition State Calculations

Theoretical calculations can elucidate the mechanisms of chemical reactions by mapping out the entire reaction pathway. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. For a reaction involving this compound, DFT calculations can be used to locate the transition state structure and calculate its energy.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in a study of the reaction of pyrazole with ozone, computational methods were used to explore the different possible reaction pathways and their associated energy barriers. researchgate.net Similar studies for this compound could predict its reactivity in various chemical transformations, such as cycloadditions or substitutions, providing valuable insights for synthetic chemists.

General Molecular Modeling and Simulation Approaches

Computational chemistry and theoretical investigations provide a powerful lens through which to understand the molecular structure, properties, and potential interactions of this compound. These in silico methods, including molecular modeling and simulation, offer insights that are complementary to experimental data, aiding in the rational design of new materials and therapeutics. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the general approaches applied to analogous pyrazole derivatives can be described. These methodologies allow for the prediction of a wide range of molecular attributes, from geometric parameters to electronic properties.

Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These theoretical descriptors are invaluable for predicting the chemical behavior and reactivity of this compound. Key properties that would be investigated are outlined in the following table.

Table 1: Theoretically Calculated Molecular Properties of this compound (Illustrative)

| Property | Description | Illustrative Value | Significance |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | ~3.5 D | Influences solubility in polar solvents and intermolecular interactions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -7.2 eV | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.5 eV | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | ~ 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density, showing regions of positive and negative electrostatic potential. | N/A | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, crucial for predicting non-covalent interactions. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and intramolecular interactions. | N/A | Provides insights into hyperconjugative interactions and the stability of the molecular structure. |

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in different environments, such as in aqueous solution or within a biological system like a protein's active site. nih.gov By simulating the motion of the atoms over time, MD can reveal the conformational flexibility of the molecule and the nature of its interactions with surrounding molecules. nih.gov This is particularly relevant for understanding how the compound might bind to a biological target. nih.gov

In the context of drug discovery, molecular docking studies would be a critical computational approach. nih.gov These simulations predict the preferred orientation of this compound when bound to a target protein, as well as the binding affinity. nih.gov For pyrazole derivatives, which are known to inhibit various enzymes, docking studies can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) between the ligand and the protein's active site. nih.govacs.org For example, the benzyl group could engage in hydrophobic interactions, while the nitrogen atoms of the pyrazole ring and the nitrile group could act as hydrogen bond acceptors.

The insights gained from these computational investigations are instrumental in structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the benzyl or pyrazole rings) and calculating the resulting changes in molecular properties and predicted biological activity, researchers can rationally design new derivatives with improved potency, selectivity, or pharmacokinetic profiles. nih.gov

Strategic Applications of 1 Benzylpyrazole 3 Carbonitrile and Derivatives As Synthetic Intermediates

Precursors for Fused Heterocyclic Ring Systems

The reactivity of the pyrazole (B372694) ring, particularly when activated by a cyano group, makes it an excellent starting point for the synthesis of bicyclic and polycyclic heteroaromatic compounds. These fused systems are of significant interest due to their prevalence in biologically active molecules.

Derivatives of 1-benzylpyrazole-3-carbonitrile are valuable intermediates in the synthesis of pyrazolo[1,5-a]pyrimidines. A common strategy involves the initial conversion of the 3-carbonitrile group into a 3-amino group. The resulting 3-aminopyrazole (B16455) can then undergo condensation reactions with various dielectrophiles to form the fused pyrimidine (B1678525) ring.

For instance, 3-amino-1H-pyrazole-4-carbonitriles can be reacted with enaminonitriles under solvent-free microwave irradiation to afford 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives. mdpi.com This regioselective reaction highlights the utility of pyrazole precursors in constructing this specific heterocyclic scaffold, which is found in compounds with sedative and hypnotic properties. mdpi.com The reaction proceeds through a nucleophilic attack of the exocyclic amino group of the pyrazole onto the enaminonitrile, followed by cyclization and elimination of a suitable leaving group.

A variety of reagents can be employed for the cyclization step, leading to diverse substitution patterns on the pyrazolo[1,5-a]pyrimidine (B1248293) core. The general reaction scheme is presented below:

| Starting Pyrazole Derivative | Reagent | Resulting Fused System | Reference |

| 3-Amino-1H-pyrazole-4-carbonitrile | Enaminonitrile | 5-Substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile | mdpi.com |

| 3-Amino-1H-pyrazole-4-carbonitrile | 1,3-Diketone | 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | mdpi.com |

Pyrazolo[3,4-d]pyrimidines represent another important class of fused heterocycles accessible from this compound derivatives. The synthesis often commences with the corresponding 5-aminopyrazole-4-carbonitrile, which can be cyclized with various one-carbon synthons.

For example, treatment of 5-aminopyrazole-4-carbonitriles with formic acid or formamide (B127407) leads to the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. Alternatively, reaction with carbon disulfide can yield the corresponding pyrimidine-dithione derivatives. These reactions underscore the versatility of the aminopyrazole carbonitrile precursor in accessing a range of functionalized pyrazolo[3,4-d]pyrimidines.

The following table summarizes some synthetic routes to pyrazolo[3,4-d]pyrimidine scaffolds:

| Pyrazole Precursor | Reagent | Resulting Scaffold |

| 5-Aminopyrazole-4-carbonitrile | Formic Acid | Pyrazolo[3,4-d]pyrimidin-4-one |

| 5-Aminopyrazole-4-carbonitrile | Triethyl Orthoformate | 4-Ethoxypyrazolo[3,4-d]pyrimidine |

| 5-Aminopyrazole-4-carbonitrile | Carbon Disulfide | Pyrazolo[3,4-d]pyrimidine-4,6-dithione |

The synthesis of pyrazolo[3,4-c]pyridazines can also be achieved starting from pyrazole-based intermediates. Although direct synthesis from this compound is less common, derivatives can be strategically employed. One approach involves the reaction of a pyrazole derivative with a 1,2-dicarbonyl compound or its equivalent, followed by condensation with hydrazine (B178648).

For instance, a one-pot, three-component reaction of arylglyoxalmonohydrates, a pyrazolone, and hydrazine hydrate (B1144303) has been reported for the regioselective synthesis of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives. This demonstrates the feasibility of constructing the pyridazine (B1198779) ring onto a pre-existing pyrazole core.

A significant application of pyrazole derivatives is in the synthesis of substituted pyridines, including pyridine-3-carbonitriles. A notable example is the synthesis of N-(1H-pyrazol-5-yl)-pyridine-3-carbonitrile. This can be achieved through the reaction of pyrazol-5-ylcyanoacetamide with acetylacetone (B45752) in the presence of a basic catalyst. tandfonline.comtandfonline.comresearchgate.net This reaction provides a direct route to link a pyrazole and a pyridine (B92270) ring, with the cyano group being incorporated into the pyridine moiety.

The starting pyrazol-5-ylcyanoacetamide can be conceptually derived from this compound through functional group transformations. This synthetic pathway highlights the potential of using the pyrazole scaffold as a platform to construct complex pyridine derivatives.

| Pyrazole Derivative | Reagent | Product | Reference |

| Pyrazol-5-ylcyanoacetamide | Acetylacetone | N-(1H-pyrazol-5-yl)-pyridine-3-carbonitrile | tandfonline.comtandfonline.comresearchgate.net |

The synthesis of selenium-containing fused heterocycles, such as selenolo[2,3-c]pyrazoles, can be accomplished using pyrazole precursors. One method involves the reaction of 4-cyano-5,6-diphenylpyridazine-3(2H)-selenone to prepare a series of selenolo[2,3-c]pyridazine and pyrimido[4',5':4,5]selenolo[2,3-c]pyridazine derivatives. researchgate.net While not a direct use of this compound, it showcases the construction of a selenium-containing ring fused to a heterocycle that can be conceptually linked to pyrazole chemistry.

A more direct approach involves the selenocyanation of aminopyrazoles. For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole can be treated with selenium dioxide and malononitrile (B47326) to generate an electrophilic selenocyanating reagent in situ, which then reacts with the aminopyrazole to yield the corresponding selenocyanated product. nih.gov This selenocyanated pyrazole can then be a precursor for further cyclization to form selenolo[2,3-c]pyrazole derivatives. Another approach describes the synthesis of selenopyrano[2,3-c]pyrazol-4(1H)-ones through the reaction of a substituted pyrazole with an α-halo-β-ynone and an in situ generated selenide. researchgate.net

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This compound and its derivatives are excellent candidates for creating such hybrid molecules.

For example, a series of pyrazole-quinoline-pyridine hybrids have been designed and synthesized. nih.gov These hybrids were prepared through a one-pot multicomponent reaction, demonstrating the efficiency of this approach in generating molecular complexity. While this example does not specifically involve nicotinonitrile, the methodology can be adapted to incorporate a nicotinonitrile moiety. The synthesis of N-(1H-pyrazol-5-yl)-pyridine-3-carbonitrile, as mentioned in section 6.1.4, is a direct example of a pyrazole-nicotinonitrile hybrid. tandfonline.comtandfonline.comresearchgate.net The versatility of pyrazole precursors allows for the construction of a wide array of hybrid molecules containing other heterocyclic units, offering a rich field for further exploration in medicinal chemistry. nih.govmdpi.comresearchgate.net

Building Blocks for Complex Organic Molecules

This compound and its derivatives are highly versatile synthons, or building blocks, in the field of organic chemistry. Their unique structural features, including the reactive nitrile group and the benzyl-protected pyrazole core, allow for a wide range of chemical transformations, making them valuable starting materials for the synthesis of more complex organic molecules. These molecules often possess significant biological activity or are key components in the development of novel materials.

The pyrazole ring system itself is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in a variety of biologically active compounds. researchgate.net Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. nih.gov The presence of the benzyl (B1604629) group at the N1 position of the pyrazole ring in this compound serves as a useful protecting group, which can be selectively removed under various reaction conditions to allow for further functionalization at that position.

The nitrile group (-CN) at the C3 position is a key functional handle that can be readily converted into other important functional groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations open up pathways to a diverse array of more complex heterocyclic structures. For example, the nitrile group can participate in cyclization reactions to form fused pyrazole systems, such as pyrazolopyrimidines, which are also known to have interesting biological properties. ekb.eg

The strategic use of this compound and its derivatives allows chemists to efficiently construct complex molecular architectures. By carefully selecting reaction partners and conditions, a multitude of substituents can be introduced onto the pyrazole ring or the benzyl group, leading to the creation of large and diverse chemical libraries. These libraries are invaluable for screening for new drug candidates and for investigating the structure-activity relationships of biologically active molecules.

Development of Analogue Libraries for Structure-Activity Relationship (SAR) Studies

The development of analogue libraries is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of how structural modifications to a lead compound affect its biological activity. This process, known as Structure-Activity Relationship (SAR) analysis, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. This compound and its derivatives are excellent scaffolds for the construction of such libraries due to their synthetic tractability and the known biological relevance of the pyrazole core.

A key advantage of using this compound as a starting material is the ability to independently modify different parts of the molecule. The benzyl group, the pyrazole ring, and the carbonitrile function all provide opportunities for diversification. For example, a variety of substituents can be introduced onto the phenyl ring of the benzyl group to probe the effects of electronic and steric factors on biological activity. Similarly, the pyrazole ring can be functionalized at its available positions, and the nitrile group can be transformed into a wide range of other functional groups, as previously mentioned.

A notable example of the application of 1-benzylpyrazole derivatives in SAR studies is in the development of kinase inhibitors. For instance, a series of 1-benzyl-1H-pyrazole derivatives were synthesized and evaluated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a target for inflammatory diseases. nih.gov Through systematic structural modifications, researchers were able to identify compounds with significantly improved potency and efficacy in a cellular assay. nih.gov This study highlights how the strategic design and synthesis of an analogue library based on the 1-benzylpyrazole scaffold can lead to the discovery of potent and therapeutically relevant molecules. nih.gov

Another area where SAR studies of pyrazole derivatives have been fruitful is in the development of antihyperglycemic agents. acs.org By synthesizing and testing a library of (4-substituted benzyl)(trifluoromethyl)pyrazoles, researchers were able to establish clear SAR trends and identify compounds with potent activity in animal models of diabetes. acs.org These studies demonstrate the power of using a versatile building block like this compound to systematically explore chemical space and optimize biological activity.

Emerging Trends and Future Research Perspectives